molecular formula C16H17BrN4O6S B4233218 ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4233218
M. Wt: 473.3 g/mol
InChI Key: JSGMOOGTVGQODE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl and amino groups. The pyrazole moiety is then synthesized and attached to the thiophene ring through an acetyl linkage. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-acetyl-2-{[(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Uniqueness

Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of the bromo and nitro groups, along with the thiophene and pyrazole rings, imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O6S/c1-5-27-16(24)11-7(2)13(9(4)22)28-15(11)18-10(23)6-20-8(3)12(17)14(19-20)21(25)26/h5-6H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGMOOGTVGQODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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